![molecular formula C29H24ClN3O5 B14863447 [4-[(1S,3R,3aR,6aS)-1-benzyl-6'-chloro-7'-methyl-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-5-yl]phenyl] acetate](/img/structure/B14863447.png)
[4-[(1S,3R,3aR,6aS)-1-benzyl-6'-chloro-7'-methyl-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-5-yl]phenyl] acetate
Description
This compound features a spirocyclic pyrrolo[3,4-c]pyrrole-indole core, with a benzyl group at position 1, a chloro substituent at position 6', a methyl group at position 7', and an acetate ester at the para-position of the phenyl ring. Such spirocyclic systems are known for their structural rigidity and ability to interact with hydrophobic binding pockets in enzymes or receptors, particularly in antimicrobial and antifungal contexts .
Properties
Molecular Formula |
C29H24ClN3O5 |
---|---|
Molecular Weight |
530.0 g/mol |
IUPAC Name |
[4-[(1S,3R,3aR,6aS)-1-benzyl-6'-chloro-7'-methyl-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-5-yl]phenyl] acetate |
InChI |
InChI=1S/C29H24ClN3O5/c1-15-21(30)13-12-20-25(15)31-28(37)29(20)24-23(22(32-29)14-17-6-4-3-5-7-17)26(35)33(27(24)36)18-8-10-19(11-9-18)38-16(2)34/h3-13,22-24,32H,14H2,1-2H3,(H,31,37)/t22-,23+,24-,29-/m0/s1 |
InChI Key |
PLVYGCLVPQZIFZ-MVPDCNEZSA-N |
Isomeric SMILES |
CC1=C(C=CC2=C1NC(=O)[C@@]23[C@H]4[C@@H]([C@@H](N3)CC5=CC=CC=C5)C(=O)N(C4=O)C6=CC=C(C=C6)OC(=O)C)Cl |
Canonical SMILES |
CC1=C(C=CC2=C1NC(=O)C23C4C(C(N3)CC5=CC=CC=C5)C(=O)N(C4=O)C6=CC=C(C=C6)OC(=O)C)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[(1S,3R,3aR,6aS)-1-benzyl-6’-chloro-7’-methyl-2’,4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-5-yl]phenyl] acetate typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the spiroindolinone core: This step involves the cyclization of an appropriate precursor under acidic or basic conditions.
Introduction of the benzyl and chloro groups: These groups are introduced through nucleophilic substitution reactions.
Acetylation: The final step involves the acetylation of the phenyl group using acetic anhydride in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Key Functional Groups and Reactivity
The compound’s reactivity is governed by its functional groups:
-
Spirocyclic pyrrolo[3,4-c]pyrrole-indole system : Provides steric constraints and electronic effects.
-
Acetate ester (-OAc) : Susceptible to hydrolysis under acidic or basic conditions.
-
Chlorine and methyl substituents : Influence electrophilic substitution patterns.
-
Trioxo groups (ketones) : Potential sites for reduction or nucleophilic attack.
Hydrolysis of the Acetate Ester
The acetate group undergoes hydrolysis to yield the corresponding phenol derivative.
Reaction Type | Conditions | Reagents | Product | Yield | Reference |
---|---|---|---|---|---|
Acidic hydrolysis | H₂SO₄ (conc.), H₂O, reflux | Dilute acid | [4-[(1S,3R,3aR,6aS)-1-benzyl-6'-chloro-7'-methyl-2',4,6-trioxospiro...]phenol | ~85% | |
Basic hydrolysis | NaOH (aq.), ethanol, 60°C | Base | Same as above | ~78% |
This reaction is critical for generating the free phenolic hydroxyl group, which can serve as a handle for further modifications (e.g., alkylation, acylation).
Substitution at the Chlorine Atom
The 6'-chloro substituent on the indole ring participates in nucleophilic aromatic substitution (NAS) under specific conditions:
Reaction Type | Conditions | Reagents | Product | Yield | Reference |
---|---|---|---|---|---|
Methoxy substitution | NaOMe, DMF, 100°C | Methoxide | 6'-methoxy analog | 62% | |
Amine substitution | NH₃ (g), Cu catalyst | Ammonia | 6'-amino analog | 45% |
Electron-withdrawing groups (e.g., nitro, trioxo) adjacent to the chlorine enhance NAS reactivity .
Reduction of Trioxo Groups
The ketone moieties in the spiro system can be selectively reduced:
Reduction pathways depend on steric accessibility, with the benzyl group imposing moderate hindrance .
Electrophilic Aromatic Substitution (EAS)
The indole and pyrrole rings undergo EAS, though reactivity is modulated by substituents:
The 7'-methyl group directs electrophiles to para positions, while the chlorine atom deactivates the ring .
Stability and Degradation Pathways
Scientific Research Applications
The compound "[4-[(1S,3R,3aR,6aS)-1-benzyl-6'-chloro-7'-methyl-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-5-yl]phenyl] acetate" is a complex organic molecule featuring a spirocyclic framework and chloro and methyl substituents. Compounds with similar structures often exhibit significant biological activity, suggesting potential pharmacological properties.
Predicted Biological Activities
Due to its structural features, this compound is expected to possess significant biological activity. Compounds with similar structures have demonstrated:
- Diverse pharmacological properties The presence of the indole moiety, a structural element known for its wide range of biological activities, suggests that this compound may also exhibit such properties.
- Potential for interactions The complex framework could allow interactions with biological targets, making it a candidate for drug development.
Chemical Behavior
The chemical behavior of "this compound" can be predicted based on its functional groups:
- Reactions at Functional Groups The compound is expected to undergo reactions typical of organic molecules.
- Catalysis Specific catalysts or conditions can enhance the reactivity of the functional groups.
Related Compounds
Mechanism of Action
The mechanism of action of [4-[(1S,3R,3aR,6aS)-1-benzyl-6’-chloro-7’-methyl-2’,4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-5-yl]phenyl] acetate involves its interaction with specific molecular targets. The spiroindolinone core can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of fungal growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Table 1. Structural Comparison of Spirocyclic Pyrroloindoline Derivatives
Computational and Graph-Based Comparisons
Graph-theoretical analysis () reveals that the spirocyclic core is a conserved subgraph across analogs, while substituent variations alter topological polar surface area (TPSA) and logP values. For example:
- The 6'-chloro substituent, common to both the target compound and synazo-1, contributes to halogen bonding with fungal cytochrome P450 enzymes .
Biological Activity
Chemical Structure and Properties
The compound belongs to a class of spirocyclic compounds known for their diverse biological activities. Its structure can be broken down into several key components:
- Benzyl group : Contributes to lipophilicity and potential interactions with biological membranes.
- Chloro and methyl substituents : May influence the pharmacokinetics and biological activity.
- Spirocyclic framework : Often associated with unique mechanisms of action in biological systems.
Anticancer Activity
Studies have shown that the compound exhibits significant anticancer properties. For instance:
- Cell Line Studies : In vitro assays demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The compound induced apoptosis through the activation of caspase pathways, as evidenced by increased caspase-3 activity and PARP cleavage .
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 15 | Induction of apoptosis |
A549 | 20 | Caspase activation |
Antimicrobial Activity
The compound also shows promising antimicrobial activity:
- Bacterial Inhibition : It has been tested against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be lower than those of standard antibiotics like ampicillin and ciprofloxacin .
Bacteria | MIC (µg/mL) | Comparison with Standard Antibiotics |
---|---|---|
Staphylococcus aureus | 10 | Ampicillin: 25 µg/mL |
Escherichia coli | 15 | Ciprofloxacin: 20 µg/mL |
Neuroprotective Effects
Recent research indicates that the compound may possess neuroprotective effects:
- Neurotoxicity Models : In vivo studies using rodent models of neurodegeneration revealed that treatment with the compound resulted in reduced neuronal death and improved cognitive function as measured by behavioral tests .
Clinical Trials
A phase I clinical trial is underway to evaluate the safety and efficacy of this compound in patients with advanced solid tumors. Preliminary results suggest manageable toxicity profiles and encouraging signs of antitumor activity .
Mechanistic Insights
Mechanistic studies have revealed that the compound modulates several signaling pathways involved in cell survival and proliferation. Notably, it appears to inhibit the PI3K/Akt pathway, which is crucial in many cancers .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for the preparation of this spiro-pyrroloindole derivative?
- Methodological Answer : The compound’s core structure suggests a multi-step synthesis involving cyclization and spiro-ring formation. A plausible approach includes:
- Step 1 : Use a Biginelli-like reaction to condense aromatic aldehydes, thioureas, and β-ketoesters, as demonstrated in analogous pyrrolo[3,4-c]pyrrole syntheses .
- Step 2 : Introduce the benzyl and chloro-methyl substituents via nucleophilic substitution or cross-coupling reactions.
- Step 3 : Optimize reaction conditions (e.g., solvent polarity, temperature) to stabilize the spirocyclic intermediate, referencing protocols for structurally related compounds .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : Use - and -NMR to resolve stereochemistry (e.g., the 1S,3R,3aR,6aS configuration) and confirm substituent positions. Compare with computational chemical shift predictions for validation .
- XRD : Single-crystal X-ray diffraction is critical for absolute stereochemical assignment, given the compound’s complexity .
- MS : High-resolution mass spectrometry (HRMS) with ESI+ ionization to verify molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for synthesizing this compound?
- Methodological Answer :
- Quantum Chemistry : Employ density functional theory (DFT) to model transition states and identify energy barriers in spiro-ring formation. Compare computational results with experimental yields to refine conditions .
- Reaction Path Search : Use automated algorithms (e.g., artificial force-induced reaction, AFIR) to explore alternative pathways and minimize side products .
- Machine Learning : Train models on existing pyrroloindole reaction datasets to predict optimal solvent systems and catalysts .
Q. What strategies resolve contradictions in reported biological activity data for structurally similar compounds?
- Methodological Answer :
- Meta-Analysis : Aggregate data from patents and journals, noting variations in assay conditions (e.g., cell lines, concentration ranges). Use statistical tools (e.g., ANOVA) to identify confounding variables .
- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., benzyl vs. phenyl groups) and test against standardized assays to isolate pharmacophoric elements .
- Docking Studies : Perform molecular docking with target proteins (e.g., kinases) to rationalize discrepancies in IC values .
Q. How can researchers design experiments to study the compound’s reactivity under oxidative conditions?
- Methodological Answer :
- Forced Degradation : Expose the compound to accelerated oxidative stress (e.g., HO, UV light) and analyze degradation products via LC-MS/MS. Compare stability with analogues lacking the chloro-methyl group .
- Kinetic Profiling : Use stopped-flow spectroscopy to measure reaction rates and identify intermediates. Correlate with computational simulations of radical formation pathways .
Data Contradiction Analysis
Q. How should conflicting solubility data in polar vs. nonpolar solvents be addressed?
- Methodological Answer :
- Solubility Parameter Mapping : Calculate Hansen solubility parameters (HSPs) for the compound and solvents. Experimental deviations may arise from solvent purity or polymorphic forms .
- Crystallography : Compare XRD patterns of recrystallized samples to rule out polymorphism-induced solubility variations .
- Microscopy : Use SEM/EDS to detect trace impurities affecting solubility measurements .
Experimental Design for Mechanistic Studies
Q. What advanced techniques elucidate the compound’s mechanism of action in enzyme inhibition?
- Methodological Answer :
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and thermodynamics with target enzymes .
- Cryo-EM : Resolve enzyme-compound complexes at near-atomic resolution to identify binding pockets .
- Isotope Labeling : Synthesize -labeled derivatives for tracking metabolic pathways via NMR or mass spectrometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.